molecular formula C12H14O3 B2900903 Senkyunolide F CAS No. 94530-84-4

Senkyunolide F

Cat. No.: B2900903
CAS No.: 94530-84-4
M. Wt: 206.241
InChI Key: XKAWDGBGOZLBRY-XFFZJAGNSA-N
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Description

Senkyunolide F is a natural phthalide compound predominantly found in the roots of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of cardiovascular diseases and its anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide F typically involves the extraction from natural sources such as Ligusticum chuanxiong. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Senkyunolide F undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other pharmacologically active compounds.

    Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Investigated for its anti-inflammatory, anti-thrombotic, and neuroprotective effects. It is also being explored for its potential in treating cardiovascular diseases.

Mechanism of Action

Senkyunolide F exerts its effects through multiple molecular targets and pathways:

    Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.

    Cardiovascular Effects: Modulates the activity of enzymes involved in the coagulation cascade, reducing the risk of thrombosis.

    Neuroprotective Effects: Protects neurons from oxidative stress and apoptosis by modulating signaling pathways related to cell survival.

Comparison with Similar Compounds

    Senkyunolide I: Another phthalide compound with similar anti-inflammatory and cardiovascular effects.

    Ligustilide: Known for its neuroprotective and anti-inflammatory properties.

    Butylidenephthalide: Exhibits anti-cancer and anti-inflammatory activities.

Uniqueness of Senkyunolide F: this compound is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(3Z)-3-(2-hydroxybutylidene)-4,5-dihydro-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h4,6-8,13H,2-3,5H2,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAWDGBGOZLBRY-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C1C2=C(C=CCC2)C(=O)O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C\1/C2=C(C=CCC2)C(=O)O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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